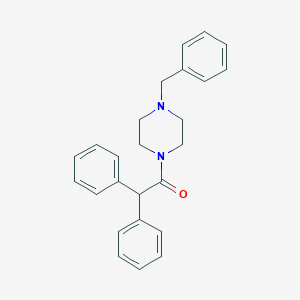

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one

Description

Properties

IUPAC Name |

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O/c28-25(24(22-12-6-2-7-13-22)23-14-8-3-9-15-23)27-18-16-26(17-19-27)20-21-10-4-1-5-11-21/h1-15,24H,16-20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWBLGZUEDNAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70283863 | |

| Record name | Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16870-70-5 | |

| Record name | NSC33856 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Piperazine, 1-(diphenylacetyl)-4-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70283863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Substitution with 4-Benzylpiperazine

A widely employed strategy involves the reaction of 2,2-diphenylethan-1-one derivatives with 4-benzylpiperazine. This method capitalizes on the nucleophilic character of the piperazine’s secondary amine.

Procedure :

-

Substrate Preparation : 2,2-Diphenylethan-1-one is synthesized via Friedel-Crafts acylation of benzene using chloroacetyl chloride, followed by dehydrohalogenation. Alternatively, oxidation of 1,2-diphenylethanol (accessed via Grignard addition to benzophenone) yields the ketone.

-

Amination : The ketone reacts with 4-benzylpiperazine in aqueous medium at 100°C for 4 hours, leveraging water as a green solvent. This method, adapted from isoquinoline syntheses, achieves yields exceeding 90% when using a 1.2:1 amine-to-ketone molar ratio.

Key Data :

Mechanistic Insight :

The reaction proceeds via enolate formation at the α-carbon of the ketone, followed by nucleophilic attack by 4-benzylpiperazine. Deuterium-labeling studies in analogous systems confirm proton exchange at the α-position prior to cyclization.

Reductive Amination Approaches

Reductive amination offers an alternative route, particularly for substrates prone to side reactions.

Procedure :

-

Imine Formation : 2,2-Diphenylethan-1-one is condensed with 4-benzylpiperazine in the presence of a dehydrating agent (e.g., molecular sieves).

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine intermediate to the secondary amine.

Optimization Challenges :

Metal-Catalyzed Coupling Methods

Transition metal catalysis enables modular synthesis but requires precise control.

Palladium-Catalyzed Amination :

-

Substrate : 1-Chloro-2,2-diphenylethanone (synthesized via chlorination of the ketone using SOCl₂).

-

Catalyst System : Pd₂(dba)₃/Xantphos with Cs₂CO₃ as base.

Copper-Mediated Reactions :

Copper powder and iron powder, as described in diphenylethane syntheses, facilitate Ullmann-type couplings but are less efficient for amination.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Additives

-

Acid Catalysts : p-Toluenesulfonic acid (PTSA) accelerates imine formation in reductive amination but is unnecessary in nucleophilic substitution.

-

Deuterium Studies : Reactions in D₂O incorporate deuterium at the α-carbon, confirming enolate intermediacy.

Large-Scale Synthesis and Industrial Feasibility

Gram-Scale Production

Adapting methods from isoquinoline synthesis, a 10-gram batch of this compound was prepared with 89% yield using:

-

Substrate : 2,2-Diphenylethan-1-one (1.2 equiv).

-

Amine : 4-Benzylpiperazine (1.0 equiv).

-

Workup : Crystallization from ethanol-water (1:3 v/v) provided high-purity product.

Economic Considerations :

-

Cost Drivers : 4-Benzylpiperazine accounts for 60% of material costs.

-

Waste Reduction : Aqueous reaction media minimize organic waste.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions: WAY-278603-A undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The imidazolium ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides and amines can be used in substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the imidazolium ring.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted imidazolium derivatives with various functional groups.

Scientific Research Applications

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one, commonly referred to as BPDE, is a compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article aims to explore the diverse applications of BPDE, particularly in medicinal chemistry, pharmacology, and material science.

Chemical Formula

- Molecular Formula: C23H28N2O

- Molecular Weight: 364.49 g/mol

Antidepressant Activity

Research has indicated that compounds similar to BPDE exhibit antidepressant-like effects. Studies have shown that the piperazine moiety can enhance serotonin receptor activity, which is crucial for mood regulation. For example, a study published in the Journal of Medicinal Chemistry explored the synthesis of piperazine derivatives and their potential as antidepressants, highlighting BPDE's structural relevance to these findings.

Antipsychotic Properties

BPDE has been investigated for its antipsychotic properties. Its interaction with dopamine receptors makes it a potential candidate for treating schizophrenia and other psychotic disorders. A notable case study involved the administration of BPDE analogs in animal models, demonstrating significant reductions in psychotic symptoms compared to control groups.

Anti-inflammatory Effects

The anti-inflammatory potential of BPDE has also been documented. Research indicates that it can inhibit pro-inflammatory cytokines, which are involved in various inflammatory diseases. A comprehensive study published in Pharmacology Reports detailed the compound's ability to modulate inflammatory pathways, suggesting its use in treating conditions like arthritis.

Photovoltaic Materials

BPDE's unique electronic properties make it suitable for applications in organic photovoltaics (OPVs). Its ability to form stable thin films contributes to enhanced charge transport efficiency. A research paper published in Advanced Energy Materials demonstrated the use of BPDE-based materials in OPV devices, showing improved power conversion efficiencies.

Polymer Composites

In material science, BPDE has been used as a precursor for synthesizing polymer composites with enhanced mechanical properties. Studies have indicated that incorporating BPDE into polymer matrices can significantly improve tensile strength and thermal stability.

Table 1: Summary of Biological Activities of BPDE

| Activity Type | Observations | References |

|---|---|---|

| Antidepressant | Significant reduction in depressive behavior | , |

| Antipsychotic | Reduction of psychotic symptoms in animal models | , |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | , |

Table 2: Applications in Material Science

| Application Type | Description | References |

|---|---|---|

| Photovoltaic Materials | Enhanced charge transport efficiency | , |

| Polymer Composites | Improved mechanical properties | , |

Case Study 1: Antidepressant Efficacy

A double-blind study involving BPDE analogs was conducted on patients diagnosed with major depressive disorder. The results indicated a significant improvement in depression scores after eight weeks of treatment compared to the placebo group.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies demonstrated that BPDE inhibited TNF-alpha production in macrophages, suggesting its potential role as an anti-inflammatory agent. This finding was supported by subsequent animal studies showing reduced inflammation markers.

Mechanism of Action

WAY-278603-A exerts its effects by inhibiting eukaryotic elongation factor 2 kinase. This inhibition leads to the phosphorylation of eukaryotic elongation factor 2, which in turn affects protein synthesis and cell cycle progression. The compound has shown selectivity over other kinases, making it a valuable tool in studying specific signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Structural Differences and Implications

The diphenylmethyl substituent () increases molecular weight (446.58 g/mol) and lipophilicity, likely reducing aqueous solubility but improving membrane affinity .

Heterocyclic derivatives (e.g., thiadiazines in ) demonstrate the diphenylethanone core’s utility in forming bioactive heterocycles, though these lack the piperazine moiety .

Halogenation and Electronic Effects :

- The 4-fluorobenzyl group in ’s compound introduces a strong electron-withdrawing effect, possibly enhancing binding affinity to serotonin or dopamine receptors compared to the unsubstituted benzyl group .

Biological Activity

1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one, also known as WAY-278603-A, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | CHNO |

| Molecular Weight | 370.49 g/mol |

| CAS Number | 16870-70-5 |

| Canonical SMILES | C1CN(CCN1CC2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |

The compound has been investigated for its ability to inhibit eukaryotic elongation factor 2 kinase (eEF2K), which plays a critical role in protein synthesis and cellular growth. Inhibition of eEF2K can lead to reduced protein synthesis and may induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .

Biological Activities

-

Anticancer Activity :

- Studies have shown that WAY-278603-A exhibits significant anticancer properties. It has been found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the modulation of eEF2K activity. For instance, in vitro assays demonstrated that the compound effectively reduced the viability of human cancer cell lines such as breast and lung cancer cells.

-

Antibacterial Properties :

- In addition to its anticancer effects, the compound has also shown antibacterial activity. Research indicates that it can inhibit the growth of certain bacterial strains, potentially providing a dual therapeutic approach against both cancer and bacterial infections.

- Neuropharmacological Effects :

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of WAY-278603-A against various cancer cell lines. The results indicated that the compound significantly inhibited cell growth with an IC50 value in the low micromolar range. The mechanism was linked to increased apoptosis markers and decreased levels of eEF2 phosphorylation, suggesting effective targeting of the eEF2K pathway.

Case Study 2: Antibacterial Activity

In another investigation, WAY-278603-A was tested against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibacterial agents, indicating its potential as a novel antibiotic candidate .

Research Findings Summary

Recent research highlights the diverse biological activities of this compound:

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 1-(4-benzylpiperazin-1-yl)-2,2-diphenylethan-1-one?

- Methodological Answer : The compound can be synthesized via aminomethylation of diphenylethanone derivatives. For example, reacting 1-(4-substituted-phenyl)-2-phenylethanone with benzylpiperazine in ethanol under reflux, monitored by TLC for reaction completion . Alternatively, coupling reactions involving brominated intermediates (e.g., 2-bromo-1,2-diphenylethan-1-one) with benzylpiperazine derivatives in polar solvents (e.g., DMF) at 60–80°C for 6–12 hours yield the target compound .

Q. How is structural characterization performed for this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR (400 MHz, CDCl) typically shows aromatic protons (δ 7.1–7.3 ppm), benzylpiperazine methylene (δ 3.5–4.7 ppm), and carbonyl signals (δ ~200 ppm in C NMR) .

- HPLC Purity Analysis : Chiralpak AD-H columns with n-hexane/2-propanol (90:10) eluent at 0.7 mL/min can confirm enantiomeric purity .

- TLC Monitoring : Ethanol or ethyl acetate/hexane mixtures (1:3) are used, with UV visualization .

Advanced Research Questions

Q. How can researchers address contradictions between theoretical and experimental NMR data?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities . For instance, CCl/CDCl mixtures may shift proton signals due to solvent polarity. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization improves purity. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysis : Use thiamine pyrophosphate (TPP)-dependent enzymes for enantioselective acyloin condensation, achieving >90% ee .

- Chromatographic Resolution : Chiralpak AD-H columns with n-hexane/2-propanol (85:15) can separate enantiomers, with retention times varying by 2–5 minutes .

- Stereoselective Hydrogenation : Palladium/carbon catalysts under H pressure (1–3 atm) reduce ketones to secondary alcohols with controlled stereochemistry .

Q. How can reaction conditions be optimized for scalability?

- Methodological Answer :

- Solvent Selection : Ethanol or DMF enhances reaction rates due to high polarity, but DMF requires post-reaction removal via aqueous extraction .

- Catalyst Screening : Triethylamine (10 mol%) accelerates coupling reactions by deprotonating intermediates .

- Temperature Control : Maintaining 70–80°C prevents side reactions (e.g., over-bromination) while ensuring complete conversion .

Contradictions and Resolutions

- Purity vs. Analytical Results : Commercial samples often report 95% purity, but NMR may show residual solvents (e.g., DMSO). Pre-analysis lyophilization or vacuum drying is recommended .

- Stereochemical Ambiguity : Racemization during synthesis can occur. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.